molecular formula C21H17N3O B4408465 5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol

5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol

Cat. No. B4408465
M. Wt: 327.4 g/mol
InChI Key: JCZHIEQXDWYEEL-UHFFFAOYSA-N
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Description

5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol, also known as PPAQ, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This compound has also been shown to bind to proteins and alter their function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and alteration of protein function. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of 5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol is its versatility in applications, as it can be used in medicinal chemistry, biochemistry, and materials science. However, one limitation is its potential toxicity, which must be taken into consideration when conducting experiments.

Future Directions

There are several future directions for research involving 5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its properties as a building block for new materials. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

properties

IUPAC Name

5-[phenyl-(pyridin-2-ylamino)methyl]quinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-18-12-11-17-16(9-6-14-22-17)20(18)21(15-7-2-1-3-8-15)24-19-10-4-5-13-23-19/h1-14,21,25H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZHIEQXDWYEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=C2C=CC=N3)O)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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